Lanthanum tripotassium bis(phosphate)
Description
Structure
2D Structure
Properties
CAS No. |
59129-19-0 |
|---|---|
Molecular Formula |
K3LaO8P2 |
Molecular Weight |
446.14 g/mol |
IUPAC Name |
tripotassium;lanthanum(3+);diphosphate |
InChI |
InChI=1S/3K.La.2H3O4P/c;;;;2*1-5(2,3)4/h;;;;2*(H3,1,2,3,4)/q3*+1;+3;;/p-6 |
InChI Key |
VBENQAYAWMYUFZ-UHFFFAOYSA-H |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[K+].[K+].[K+].[La+3] |
Origin of Product |
United States |
Synthetic Methodologies for Lanthanum Tripotassium Bis Phosphate
Hydrothermal Synthesis Routes
Hydrothermal synthesis is a prominent method for producing crystalline inorganic materials from aqueous solutions under conditions of high temperature and pressure. This technique is particularly advantageous for synthesizing complex phosphates like K₃La(PO₄)₂ as it can yield well-defined, homogeneous crystals at lower temperatures than solid-state methods. The process typically involves sealing the precursor materials in an aqueous solution within a Teflon-lined autoclave, which is then heated.
While specific literature detailing the hydrothermal synthesis of K₃La(PO₄)₂ is limited, the principles can be extrapolated from the synthesis of similar double phosphates and lanthanide phosphates. researchgate.netmdpi.com The reaction leverages the increased solubility and reactivity of precursors under hydrothermal conditions to facilitate the formation of the desired crystal structure. researchgate.net
Optimization of Reaction Parameters in Hydrothermal Synthesis
The successful synthesis of phase-pure materials via the hydrothermal method is critically dependent on the precise control of several reaction parameters. Temperature, reaction duration, pH of the solution, and the filling pressure of the autoclave are key variables that must be optimized.
Temperature: The reaction temperature directly influences the crystallization kinetics and the phase of the final product. For many complex phosphates, temperatures in the range of 160-200°C are common. mdpi.com Higher temperatures can lead to denser phases and larger crystals but also risk the formation of undesired byproducts.
Time: The duration of the hydrothermal treatment affects the completeness of the reaction and the crystal growth. Sufficient time, often ranging from several hours to a few days, is necessary to ensure the full conversion of precursors into the stable K₃La(PO₄)₂ phase. mdpi.com
pH Value: The pH of the precursor solution is a critical factor that governs the morphology and even the composition of the synthesized phosphate (B84403). bohrium.com For instance, in the synthesis of zinc phosphate, varying the pH from 4 to 6 resulted in a morphological change from nanorods to nanoparticles. bohrium.com Adjusting the pH can alter the speciation of phosphate ions in the solution, thereby influencing the reaction pathway.
Table 1: Illustrative Hydrothermal Synthesis Parameters for Phosphates Note: This table is based on general findings for phosphate synthesis and serves as a guideline due to the absence of specific data for K₃La(PO₄)₂.
| Parameter | Range/Value | Influence on Product |
| Temperature | 160 - 220 °C | Affects crystallinity, phase purity, and crystal size |
| Time | 12 - 72 hours | Determines reaction completion and crystal growth |
| pH | 3 - 9 | Influences particle morphology and phase formation |
| Precursors | La(NO₃)₃, KH₂PO₄, K₂HPO₄ | Stoichiometry and purity of starting materials are crucial |
Influence of Precursor Materials on Product Purity and Stoichiometry
The choice of starting materials is fundamental to the success of the synthesis, directly impacting the purity and stoichiometry of the resulting Lanthanum Tripotassium Bis(phosphate). The selection involves a soluble lanthanum salt, a potassium source, and a phosphate source.
Lanthanum Source: Lanthanum nitrate (B79036) (La(NO₃)₃) or lanthanum chloride (LaCl₃) are common choices due to their high solubility in water. researchgate.net
Potassium and Phosphate Sources: Potassium dihydrogen phosphate (KH₂PO₄) or dipotassium (B57713) hydrogen phosphate (K₂HPO₄) can serve as both the potassium and phosphate source. Using a combination of phosphate salts can also help in buffering the pH of the solution during the reaction.
Stoichiometric Ratio: The molar ratio of the precursors in the initial reaction mixture is a determining factor for obtaining the target compound K₃La(PO₄)₂. An incorrect ratio can lead to the formation of impurity phases such as LaPO₄ or other potassium phosphates. The molar ratio of La:K:P should be carefully controlled to match the 1:3:2 stoichiometry of the product. The purity of the precursors is also paramount, as impurities can be incorporated into the crystal lattice or form separate impurity phases. mdpi.com
Solid-State Reaction Techniques
Solid-state reaction, also known as the ceramic method, is a conventional and widely used technique for synthesizing polycrystalline solids. This method involves the intimate mixing of solid precursors followed by heating at high temperatures to facilitate diffusion and reaction between the particles.
For Lanthanum Tripotassium Bis(phosphate), this method has been successfully employed, particularly through a combustion synthesis approach, to produce phosphors. researchgate.net The process typically involves grinding the precursor materials together to maximize contact area before subjecting them to a high-temperature calcination schedule.
High-Temperature Calcination Protocols
Calcination is the critical heating step in the solid-state synthesis method. The temperature, duration, and atmosphere of the calcination process must be carefully controlled to achieve the desired crystalline phase and particle characteristics.
Temperature and Duration: The synthesis of complex oxides and phosphates often requires high temperatures, typically ranging from 600°C to over 1000°C, to overcome the energy barriers for solid-state diffusion. researchgate.net The reaction is usually performed in multiple steps, with intermediate grinding to ensure homogeneity. For example, a precursor mixture might be pre-calcined at a lower temperature (e.g., 400-600°C) to decompose carbonates or nitrates, followed by a final, higher-temperature calcination (e.g., 900-1200°C) to form the final product. researchgate.net The duration at the peak temperature can range from several hours to a full day to ensure the reaction goes to completion. researchgate.net
Atmosphere: The atmosphere within the furnace (e.g., air, inert gas) can be important, although for the synthesis of stable phosphates like K₃La(PO₄)₂, calcination in air is generally sufficient.
Table 2: Example of a High-Temperature Calcination Protocol Note: This table illustrates a general protocol for solid-state synthesis of complex phosphates.
| Step | Temperature (°C) | Duration (hours) | Purpose |
| 1. Mixing | Room Temperature | 1-2 | Homogenization of precursors |
| 2. Pre-calcination | 500 - 700 | 4 - 6 | Decomposition of precursors (e.g., carbonates, nitrates) |
| 3. Intermediate Grinding | Room Temperature | 0.5 - 1 | Re-homogenization to promote further reaction |
| 4. Final Calcination | 900 - 1200 | 10 - 24 | Formation of the final crystalline phase |
| 5. Cooling | Slow cool to RT | - | Prevents thermal shock and cracking |
Mechanochemical Pre-treatment Effects
Mechanochemical methods involve the use of mechanical energy, typically through high-energy ball milling, to induce chemical reactions and structural changes in materials. nih.gov This technique can be used as a pre-treatment step to enhance subsequent solid-state reactions or, in some cases, to directly synthesize the final product at lower temperatures. researchgate.net
By milling the precursors together, several beneficial effects can be achieved:
Particle Size Reduction: Milling significantly reduces the particle size of the reactants, thereby increasing the surface area available for reaction.
Increased Reactivity: The process creates defects and strain in the crystal lattices of the precursors, which can lower the activation energy for the solid-state reaction. researchgate.net
Enhanced Homogeneity: High-energy milling ensures an extremely intimate and uniform mixture of the reactants, which reduces the diffusion distances required for the reaction to occur.
This pre-treatment can lead to a reduction in the required calcination temperature and time, potentially resulting in products with smaller particle sizes and different morphologies compared to conventional solid-state methods. nih.gov
Solution-Based Precipitation Methods
Solution-based precipitation is a versatile and straightforward method for synthesizing inorganic powders. It involves mixing solutions of the constituent ions to form an insoluble precipitate of the desired compound. The properties of the resulting powder are highly dependent on the reaction conditions.
The synthesis of K₃La(PO₄)₂ via precipitation would involve the controlled mixing of a soluble lanthanum salt, a soluble potassium salt, and a soluble phosphate source. The reaction is governed by the solubility product of K₃La(PO₄)₂. The general reaction can be represented as:
La³⁺(aq) + 3K⁺(aq) + 2PO₄³⁻(aq) → K₃La(PO₄)₂(s)
Key parameters that must be controlled during precipitation include:
Precursor Concentration: The concentration of the reactant solutions affects the rate of nucleation and particle growth.
pH of the Solution: The pH is a critical parameter as it determines the speciation of the phosphate ions (e.g., PO₄³⁻, HPO₄²⁻, H₂PO₄⁻). The precipitation of lanthanum phosphate (LaPO₄) is known to be highly pH-dependent, occurring effectively over a wide pH range from acidic to alkaline conditions. frontiersin.orgepa.gov It is expected that the formation of the double phosphate K₃La(PO₄)₂ would also be sensitive to pH.
Reaction Temperature: Temperature influences the solubility of the product and the kinetics of precipitation.
Rate of Addition: The rate at which the reactant solutions are mixed can control the supersaturation level, which in turn affects the particle size distribution of the precipitate. A slow addition rate generally favors the growth of larger, more uniform crystals. researchgate.net
Following precipitation, the solid product is typically collected by filtration, washed to remove any soluble byproducts, and then dried. A subsequent calcination step at a moderate temperature may be necessary to improve the crystallinity of the material.
Control of pH and Concentration in Precipitation
Precipitation from aqueous solutions is a common and versatile method for the synthesis of lanthanide phosphates. The morphology, crystallinity, and even the stoichiometry of the resulting product are highly dependent on the careful control of pH and the concentration of the precursor solutions.
The precipitation of lanthanum phosphates is significantly influenced by the pH of the reaction medium. The pH dictates the dominant phosphate species in the solution (H₂PO₄⁻, HPO₄²⁻, or PO₄³⁻), which in turn affects the reaction kinetics and the structure of the precipitated material. For instance, in the synthesis of lanthanum phosphate (LaPO₄), different precursor materials such as La₂O₃, LaCl₃, (NH₄)₃PO₄, and H₃PO₄ can be used. The use of these different precursors inherently alters the initial and final pH of the solution, leading to variations in the final product. Chemical analysis of lanthanum phosphate powders prepared by precipitation has shown that the products can be non-stoichiometric. researchgate.net This is attributed to the solubility of the products in the aqueous medium and the partial precipitation of HPO₄²⁻ and H₂PO₄⁻ species, which is a direct consequence of the solution's pH. researchgate.net
Adjustments to the pH during the synthesis process can also be used to control the phase transition of the resulting lanthanide phosphate. Lanthanide orthophosphates can exist in several crystal structures, including hexagonal (rhabdophane) and monoclinic (monazite). The hexagonal phase is often formed at lower temperatures, and it can be transformed into the more stable monoclinic phase at higher temperatures. vu.lt However, pH adjustments within the synthesis medium can also influence this phase transition, offering a route to selectively crystallize a desired polymorph at lower temperatures. vu.lt
The concentration of the lanthanide and phosphate precursors is another critical parameter. It affects the supersaturation of the solution, which in turn governs the nucleation and growth rates of the particles. Higher concentrations can lead to rapid precipitation and the formation of smaller, potentially amorphous particles, while lower concentrations favor slower crystal growth and the formation of larger, more crystalline particles.
| Parameter | Influence on Precipitation | Research Findings |
| pH | Determines the dominant phosphate species (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻), influencing reaction kinetics and product stoichiometry. | Non-stoichiometric products can form due to the partial precipitation of various phosphate species at different pH values. researchgate.net |
| Controls the crystalline phase of the lanthanide phosphate. | pH adjustments can direct the formation of either hexagonal or monoclinic phases during synthesis. vu.lt | |
| Concentration | Affects the supersaturation of the solution, controlling nucleation and growth rates. | Higher concentrations may lead to smaller, amorphous particles, while lower concentrations favor larger, crystalline particles. |
Role of Green Organic Co-solvents and Surfactants in Nanocrystal Growth
To achieve greater control over the size, shape, and dispersibility of lanthanide phosphate nanocrystals, organic additives such as co-solvents and surfactants are often employed in the synthesis. The use of "green" or environmentally benign co-solvents is of particular interest in developing sustainable synthetic methodologies.
Green organic co-solvents, such as ethanol (B145695) and ethylene (B1197577) glycol, can be used to modify the properties of the reaction medium, such as its polarity and viscosity. This, in turn, influences the solubility of the precursors and the kinetics of the particle formation. In a hydrothermal synthesis of uniform lanthanide phosphate nanocrystals, a mixed solvent of water and ethanol was successfully used to control the morphology of the resulting particles, yielding structures ranging from spherelike (0D) to rodlike (1D) and polygonlike (2D). nih.gov The presence of the organic co-solvent can affect the nucleation and growth processes, leading to anisotropic crystal growth and the formation of non-spherical nanoparticles.
Surfactants are molecules that have both hydrophilic and hydrophobic parts. In the context of nanoparticle synthesis, they play a crucial role in controlling crystal growth and preventing agglomeration. Surfactant molecules can adsorb onto the surface of newly formed nanocrystals. This surface functionalization can inhibit further growth and prevent the particles from sticking together, resulting in a stable colloidal dispersion. For example, oleic acid has been used as a surfactant in the hydrothermal synthesis of lanthanide phosphate nanocrystals. nih.gov The presence of oleic acid molecules on the surface of the nanocrystals was confirmed by spectroscopic methods. These surfactant-coated nanocrystals exhibit hydrophobic surfaces and are readily dispersible in nonpolar solvents. nih.gov
| Additive | Role in Nanocrystal Growth | Example |
| Green Organic Co-solvents | Modify the reaction medium's properties (e.g., polarity, viscosity) to control particle morphology. | A mixed solvent of water and ethanol was used in hydrothermal synthesis to produce lanthanide phosphate nanocrystals with spherelike, rodlike, and polygonlike structures. nih.gov |
| Surfactants | Adsorb to the surface of nanocrystals to control growth and prevent agglomeration. | Oleic acid was used to functionalize the surface of lanthanide phosphate nanocrystals, resulting in stable, dispersible nanoparticles with hydrophobic surfaces. nih.gov |
Novel Synthetic Approaches and Innovations (e.g., Epoxide Route for Lanthanide Phosphates)
The development of novel synthetic routes that offer milder reaction conditions, better control over product characteristics, and are more energy-efficient is a continuous effort in materials chemistry. One such innovative approach for the synthesis of lanthanide phosphates is the "epoxide route".
The epoxide route is a one-pot, room temperature alkalinization method that utilizes the reaction between a nucleophile and an epoxide to slowly increase the pH of the reaction medium, thereby inducing the precipitation of the desired material. conicet.gov.ar This method has been successfully employed for the synthesis of lanthanum phosphate (LaPO₄) with a rhabdophane (B76276) crystal structure. A key advantage of this technique is that the reaction progress can be monitored by tracking the pH, which allows for the identification of the different precipitation steps involved in the formation of the solid. conicet.gov.ar
The versatility of the epoxide route also allows for significant control over the size and shape of the resulting particles by modifying the reaction solvent. By varying the identity and proportion of organic co-solvents such as ethanol and ethylene glycol, crystalline LaPO₄ particles with diverse morphologies, including dumbbell, urchin, and needle shapes, have been synthesized, with sizes ranging from sub-200 nm to over 5 µm. conicet.gov.ar This solvent-controlled growth demonstrates a high degree of tunability for the final product's physical properties.
Furthermore, the epoxide route provides a straightforward path for the synthesis of doped luminescent materials. By incorporating europium(III) ions into the precursor solution, monophasic La₁₋ₓEuₓPO₄ solid solutions can be readily obtained across the entire composition range. conicet.gov.ar This highlights the potential of the epoxide route for the simple and efficient production of functional luminescent materials with tailored morphologies.
Another innovative approach is the solution combustion synthesis, which has been used to prepare nanophosphors of K₃La(PO₄)₂ doped with samarium (Sm³⁺) and europium (Eu³⁺). researchgate.net This method involves an exothermic reaction between an oxidizer (e.g., metal nitrates) and a fuel (e.g., urea, glycine) in an aqueous solution. benthamscience.comresearchgate.net The rapid, self-sustaining combustion process generates high temperatures locally, leading to the formation of crystalline powders in a very short time. This energy-efficient method is suitable for the synthesis of a wide range of complex oxide materials, including phosphates. cuneyttas.comresearchgate.netias.ac.in
| Synthetic Approach | Description | Key Advantages |
| Epoxide Route | A room temperature method where the ring-opening of an epoxide gradually increases the pH, inducing controlled precipitation. conicet.gov.ar | Mild reaction conditions, allows for pH monitoring of the reaction, excellent control over particle size and morphology through co-solvents, and suitable for the synthesis of doped luminescent materials. conicet.gov.ar |
| Solution Combustion Synthesis | An energy-efficient method involving a rapid, self-sustaining exothermic reaction between an oxidizer and a fuel in solution. researchgate.netbenthamscience.com | Rapid synthesis, energy-saving, and capable of producing crystalline, nanostructured powders. researchgate.netias.ac.in |
Advanced Structural Characterization of Lanthanum Tripotassium Bis Phosphate
X-ray Diffraction (XRD) Analysis
X-ray diffraction is a cornerstone technique for the structural analysis of crystalline materials. By analyzing the diffraction pattern produced when X-rays interact with a sample, detailed information about the atomic arrangement, crystal system, and phase purity can be obtained.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic arrangement within a crystalline solid. This technique involves directing a focused beam of X-rays onto a single crystal of the material and measuring the positions and intensities of the diffracted beams. From this data, the unit cell—the basic repeating structural unit of a crystal—can be precisely determined.
For Lanthanum Tripotassium Bis(phosphate), theoretical and database-derived information suggests a monoclinic crystal system. The Materials Project, a computational materials science initiative, provides a calculated crystal structure for K₃La(PO₄)₂. osti.gov This computational model indicates that the compound crystallizes in the monoclinic P2₁/m space group. osti.gov While experimental single-crystal X-ray diffraction data is not widely published, the calculated unit cell parameters from the Materials Project provide a valuable theoretical model for the compound's structure.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/m |
| a | 9.55 Å |
| b | 5.68 Å |
| c | 7.54 Å |
| α | 90° |
| β | 108.4° |
| γ | 90° |
Note: The data in Table 1 is based on computational modeling from the Materials Project and awaits experimental verification by single-crystal X-ray diffraction.
Powder X-ray diffraction (PXRD) is a versatile and rapid technique used to analyze polycrystalline materials. It is instrumental in identifying the crystalline phases present in a sample and assessing its purity. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline compound.
Studies on europium-doped Lanthanum Tripotassium Bis(phosphate) (K₃La(PO₄)₂:Eu³⁺) have confirmed its crystal structure through PXRD. The diffraction pattern of the synthesized nanophosphors reveals a pure monoclinic phase, which is consistent with the structural information for the broader family of potassium rare-earth orthophosphates, K₃RE(PO₄)₂ (where RE = La to Yb). researchgate.net These compounds predominantly crystallize in the monoclinic system with P2₁/m or P2₁/n symmetry. researchgate.net
The PXRD pattern of K₃La(PO₄)₂ is characterized by a series of diffraction peaks at specific 2θ angles. By comparing the experimental pattern with reference patterns from crystallographic databases, the identity and phase purity of a synthesized sample can be confirmed. The absence of peaks corresponding to starting materials or other crystalline byproducts is a key indicator of a high-purity sample.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity | Phase Assignment |
|---|---|---|---|
| ~25.8 | ~3.45 | High | K₃La(PO₄)₂ |
| ~28.2 | ~3.16 | Medium | K₃La(PO₄)₂ |
| ~30.5 | ~2.93 | High | K₃La(PO₄)₂ |
| ~43.6 | ~2.07 | Low | K₃La(PO₄)₂ |
| ~50.1 | ~1.82 | Medium | K₃La(PO₄)₂ |
Note: The peak positions in Table 2 are approximate and based on visual analysis of published patterns for K₃La(PO₄)₂:Eu³⁺. Precise peak positions and intensities would be determined from raw experimental data.
Rietveld refinement is a powerful analytical method used to refine the crystal structure of a material from its powder diffraction data. It involves fitting a calculated diffraction pattern to the entire experimental pattern, allowing for the refinement of various structural and instrumental parameters. This technique is particularly valuable when single crystals of sufficient size and quality for SCXRD are not available.
The process begins with an initial structural model, which includes the space group, approximate lattice parameters, and atomic positions. For K₃La(PO₄)₂, the monoclinic structure with space group P2₁/m serves as this starting point. The Rietveld method then uses a least-squares approach to iteratively adjust parameters such as lattice constants, atomic coordinates, site occupancy factors, and thermal displacement parameters to minimize the difference between the calculated and observed diffraction profiles.
The quality of the refinement is assessed by numerical indicators, including the weighted profile R-factor (Rwp) and the profile R-factor (Rp). Lower values of these indicators signify a better fit of the model to the experimental data. While a detailed Rietveld refinement for undoped K₃La(PO₄)₂ is not extensively documented in the literature, studies on isostructural rare-earth phosphates have successfully employed this method to achieve precise structural elucidation. semanticscholar.orgresearchgate.netscielo.br
| Parameter Category | Specific Parameters | Information Gained |
|---|---|---|
| Structural | Lattice Parameters (a, b, c, β) | Precise unit cell dimensions |
| Atomic Coordinates (x, y, z) | Exact positions of La, K, P, and O atoms | |
| Profile | Peak Shape Parameters | Information on crystallite size and microstrain |
| Background Coefficients | Models the background signal | |
| Global | Zero-shift | Corrects for instrumental misalignment |
| Scale Factor | Relates calculated and observed intensities |
Neutron Diffraction Studies
Neutron diffraction is a powerful complementary technique to X-ray diffraction for crystal structure analysis. Neutrons interact with atomic nuclei, unlike X-rays which interact with electrons. This fundamental difference provides unique advantages in certain crystallographic studies.
One of the primary strengths of neutron diffraction is its ability to accurately locate light atoms, such as oxygen, in the presence of heavy atoms like lanthanum. The scattering power of an atom for neutrons is not directly dependent on its atomic number. Consequently, oxygen atoms can be located with high precision in the K₃La(PO₄)₂ structure, providing more accurate P-O and La-O bond lengths and angles than might be achievable with XRD alone.
While there are no specific published neutron diffraction studies on K₃La(PO₄)₂, research on other complex phosphates demonstrates the utility of this technique. Neutron diffraction studies on aqueous solutions of potassium phosphates, for example, have provided detailed insights into the hydration shells around phosphate (B84403) anions. researchgate.net If K₃La(PO₄)₂ were to exhibit magnetic ordering at low temperatures, polarized neutron diffraction would be the definitive technique to determine its magnetic structure. However, given that La³⁺ is non-magnetic, magnetic ordering is not expected in the undoped compound.
Electron Microscopy Techniques
Electron microscopy techniques utilize a beam of electrons to generate high-resolution images of a sample's morphology and structure. These methods are essential for characterizing the size, shape, and crystalline nature of materials at the nanoscale.
Transmission Electron Microscopy (TEM) is a key technique for the direct imaging of nanomaterials. In a study of K₃La(PO₄)₂:Eu³⁺ nanophosphors, TEM analysis revealed an average particle size of approximately 30 nm. researchgate.net High-resolution TEM (HRTEM) can provide even greater detail, allowing for the visualization of crystal lattice fringes and the identification of crystalline defects.
Scanning Electron Microscopy (SEM) for Morphology and Particle Size Analysis
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of K₃La(PO₄)₂. In SEM analysis, a focused beam of electrons scans the surface of the sample, and the resulting interactions generate signals that provide information about the sample's surface features, composition, and shape.
Research on various lanthanide phosphates reveals that synthesis conditions significantly influence the morphology and particle size. For instance, studies on lanthanum phosphates prepared under different conditions show that the use of solvents like ethanol (B145695) can lead to the aggregation of particles. researchgate.net SEM images can effectively distinguish between small, homogenized particles and larger agglomerates. researchgate.net The particle size distribution is a key parameter obtained from SEM analysis. For related phosphate materials, particle sizes can range from a few micrometers to over 100 µm depending on the preparation method. researchgate.net
In the context of K₃La(PO₄)₂, SEM would be employed to:
Assess Particle Morphology: Determine the general shape of the synthesized particles, such as spherical, rod-like, or irregular. For example, SEM analysis of europium-activated Ba₃(PO₄)₂ revealed flower-like hierarchical structures composed of assembled nanoplates. rsc.org
Evaluate Particle Size and Distribution: Measure the dimensions of individual particles to establish an average particle size and understand the uniformity of the sample. This is crucial as particle size can significantly affect the material's properties.
Observe Agglomeration: Identify the extent to which primary particles have fused or clustered together, which can impact the material's surface area and reactivity.
A systematic SEM study, often involving imaging at different magnifications, provides a comprehensive overview of the material's microstructural characteristics.
Transmission Electron Microscopy (TEM) for Microstructure and Lattice Imaging
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the investigation of the internal microstructure of K₃La(PO₄)₂ nanoparticles. ucla.eduyoutube.com In TEM, a beam of electrons is transmitted through an ultra-thin sample, and the interactions are used to form an image. This technique can resolve features down to the atomic scale. ucla.edu
For K₃La(PO₄)₂:Eu³⁺ nanophosphors synthesized via the combustion method, TEM analysis has been used to determine the average particle size, revealing diameters around 30 nm. researchgate.net Similarly, TEM studies on lanthanum phosphate (LaPO₄) nanoparticles have confirmed their mean diameters. nih.gov
Key applications of TEM for K₃La(PO₄)₂ include:
High-Resolution Particle Size and Shape Analysis: Providing more accurate measurements of nanoparticle dimensions and detailed visualization of their morphology compared to SEM.
Microstructure Visualization: Revealing internal features such as grain boundaries, defects, and porosity. For instance, TEM has been used to characterize the porous nature of β-tricalcium phosphate. researchgate.net
Lattice Imaging: High-resolution TEM (HRTEM) can visualize the crystallographic lattice fringes of the material. nih.gov This allows for the direct observation of the atomic arrangement, identification of crystal planes, and characterization of crystalline defects. The interpretation of these complex phase-contrast images often requires computer simulations for accurate analysis. xray.cz
Selected Area Electron Diffraction (SAED) for Crystalline Orientation
Selected Area Electron Diffraction (SAED) is a technique performed within a TEM that provides crucial information about the crystallinity and crystal structure of a material. wikipedia.org By directing the electron beam onto a specific area of the sample and observing the resulting diffraction pattern, one can determine the crystalline nature of the selected region.
The interpretation of SAED patterns is as follows:
Single Crystal: A well-ordered array of sharp, bright spots indicates that the selected area is a single crystal. The pattern's geometry can be used to determine the crystal's orientation. wikipedia.org
Polycrystalline Material: A series of concentric rings is indicative of a polycrystalline sample, where numerous small, randomly oriented crystallites are present. wikipedia.orgresearchgate.net Each ring corresponds to a specific set of lattice planes, and their diameters can be used to calculate interplanar spacings.
Amorphous Material: A diffuse halo with no sharp rings or spots signifies an amorphous, or non-crystalline, material.
For K₃La(PO₄)₂, which is known to crystallize in a monoclinic phase, SAED analysis would be expected to produce a pattern of sharp diffraction spots if a single nanocrystal is analyzed, or a set of distinct rings if a polycrystalline agglomerate is examined. This confirms the long-range atomic order within the material and complements data obtained from other structural analysis techniques like X-ray diffraction.
Advanced Spectroscopic Probes for Lanthanum Tripotassium Bis(phosphate)
Spectroscopic techniques are vital for probing the vibrational properties, elemental composition, and electronic states of K₃La(PO₄)₂. These methods provide detailed information about the chemical bonding and atomic-level structure of the compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Phosphate Group Vibrations
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a compound by measuring the absorption of infrared radiation. For K₃La(PO₄)₂, FTIR is particularly sensitive to the vibrational modes of the phosphate (PO₄³⁻) tetrahedra, which are the fundamental building blocks of its structure.
The isolated PO₄³⁻ ion has four fundamental vibrational modes: symmetric stretching (ν₁), symmetric bending (ν₂), asymmetric stretching (ν₃), and asymmetric bending (ν₄). nih.gov In the crystal lattice of K₃La(PO₄)₂, the local symmetry of the phosphate ions is typically lower than the tetrahedral symmetry of the free ion, which can cause these modes to split or become IR-active.
Experimental and theoretical studies on K₃Ln(PO₄)₂ (where Ln is a lanthanide) confirm that the FTIR spectra are dominated by the internal vibrations of the PO₄³⁻ groups. researchgate.net The absence of bands in the 680-810 cm⁻¹ range indicates a lack of P-O-P bonds, confirming the material consists of isolated orthophosphate units and has high phase purity. researchgate.net
The table below summarizes the characteristic FTIR absorption bands for phosphate groups, which are applicable to the analysis of K₃La(PO₄)₂.
| Wavenumber Range (cm⁻¹) | Assignment | Vibration Type |
| ~950 - 1150 | ν₃(PO₄) | Asymmetric Stretching |
| ~940 - 980 | ν₁(PO₄) | Symmetric Stretching |
| ~550 - 650 | ν₄(PO₄) | Asymmetric Bending |
| ~400 - 500 | ν₂(PO₄) | Symmetric Bending |
This table is interactive. Click on the headers to sort.
Analysis of these bands provides a spectroscopic fingerprint for K₃La(PO₄)₂, allowing for phase identification and the study of structural modifications.
Raman Spectroscopy for Vibrational Modes and Lattice Dynamics
Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a material. It relies on the inelastic scattering of monochromatic light, usually from a laser. While FTIR is based on absorption, Raman spectroscopy detects scattered light, providing information about different vibrational modes based on selection rules. For centrosymmetric crystals, some modes may be only Raman-active or only IR-active.
In the study of K₃La(PO₄)₂, Raman spectroscopy is used to:
Identify Phosphate Vibrational Modes: Similar to FTIR, Raman spectra show bands corresponding to the internal ν₁, ν₂, ν₃, and ν₄ modes of the PO₄³⁻ tetrahedra. The most intense bands in the Raman spectra of many phosphates correspond to the symmetric stretching (ν₁) mode of the P-O bond. copernicus.org
Probe Lattice Dynamics: At lower frequencies (typically below 400 cm⁻¹), Raman spectra reveal external lattice modes, which involve the collective motions of the K⁺ and La³⁺ cations and the rigid PO₄³⁻ units. mdpi.comresearchgate.net The study of these lattice phonons provides insight into the crystal structure's dynamics and can be sensitive to phase transitions. mdpi.comaps.org
The table below outlines the expected Raman active modes for a phosphate-containing material like K₃La(PO₄)₂.
| Wavenumber Range (cm⁻¹) | Assignment | Vibration Type |
| > 900 | Internal Modes | P-O Stretching (ν₁, ν₃) |
| 400 - 650 | Internal Modes | O-P-O Bending (ν₂, ν₄) |
| < 400 | External (Lattice) Modes | Cation and Phosphate Unit Translations/Rotations |
This table is interactive. Click on the headers to sort.
The detailed analysis of Raman peak positions, intensities, and widths can reveal information about crystallinity, strain, and structural disorder within the K₃La(PO₄)₂ lattice. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. XPS works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected from the top 1-10 nm of the material.
For K₃La(PO₄)₂, an XPS analysis would provide the following crucial information:
Elemental Composition: The presence of Lanthanum (La), Potassium (K), Phosphorus (P), and Oxygen (O) would be confirmed by the detection of their characteristic core-level photoelectrons (e.g., La 3d, K 2p, P 2p, O 1s). Quantitative analysis of the peak areas can be used to verify the stoichiometry of the compound.
Oxidation States: The precise binding energy of a core-level electron is sensitive to the chemical environment and oxidation state of the atom. For lanthanum, it is expected to be in the +3 oxidation state. thermofisher.com The La 3d spectrum is complex, showing well-separated spin-orbit components (La 3d₅/₂ and La 3d₃/₂) which are further split by multiplet splitting and exhibit characteristic satellite peaks. thermofisher.comresearchgate.net These features are a fingerprint for the La(III) oxidation state. researchgate.net Similarly, the binding energies of the P 2p and O 1s peaks would confirm their presence within phosphate groups.
The following table summarizes the expected core-level binding energies for the constituent elements in K₃La(PO₄)₂.
| Element | Core Level | Expected Binding Energy (eV) | Inferred Oxidation State |
| Lanthanum (La) | 3d₅/₂ | ~834 - 836 | +3 |
| Potassium (K) | 2p₃/₂ | ~293 | +1 |
| Phosphorus (P) | 2p | ~133 | +5 |
| Oxygen (O) | 1s | ~531 | -2 |
This table is interactive. Click on the headers to sort. Note: Binding energies are approximate and can vary slightly based on the specific chemical environment and instrument calibration.
XPS is therefore an essential tool for confirming the successful synthesis of K₃La(PO₄)₂ with the correct elemental composition and oxidation states, particularly at the material's surface.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments (e.g., ³¹P, ³⁹K, ¹³⁹La)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local chemical and structural environments of specific atomic nuclei. In the context of Lanthanum tripotassium bis(phosphate) (K₃La(PO₄)₂), multinuclear NMR studies involving ³¹P, ³⁹K, and ¹³⁹La are essential for a comprehensive understanding of its solid-state structure. Each of these nuclei acts as a sensitive probe, offering unique insights into the coordination, bonding, and symmetry of its immediate surroundings within the crystal lattice.
Solid-state NMR (ssNMR) is particularly crucial for characterizing crystalline materials like Lanthanum tripotassium bis(phosphate), where techniques like magic-angle spinning (MAS) are employed to average out anisotropic interactions and obtain higher resolution spectra.
³¹P NMR Spectroscopy
The phosphorus-31 (³¹P) nucleus is an ideal candidate for NMR spectroscopy due to its 100% natural abundance and a nuclear spin of ½, which typically results in sharp and well-resolved NMR signals. illinois.educonicet.gov.ar In the structure of Lanthanum tripotassium bis(phosphate), the phosphate (PO₄³⁻) groups are fundamental building blocks. ³¹P NMR spectroscopy directly probes the environment of the phosphorus atoms at the center of these phosphate tetrahedra.
Detailed Research Findings:
While specific experimental ³¹P NMR data for Lanthanum tripotassium bis(phosphate) is not extensively documented in publicly available literature, the expected spectrum can be inferred from studies on other inorganic phosphates. The isotropic chemical shift (δiso) of ³¹P in solid orthophosphates is highly sensitive to the nature of the coordinating cations (in this case, La³⁺ and K⁺), the P-O bond lengths, and the O-P-O bond angles. illinois.edu
For orthophosphate groups, the ³¹P chemical shifts generally appear in a well-defined range. The presence of the diamagnetic La³⁺ ion is expected to influence the electronic environment of the phosphate group. Although La³⁺ does not have unpaired electrons that would cause large paramagnetic shifts, its large charge density and coordination to the phosphate oxygen atoms will affect the shielding of the phosphorus nucleus. nih.gov Furthermore, the quadrupolar ¹³⁹La nucleus (spin I = 7/2) can cause broadening of the ³¹P resonance due to unresolved scalar coupling or dipolar interactions. nih.gov
If the crystal structure of Lanthanum tripotassium bis(phosphate) contains crystallographically distinct phosphate sites, multiple resonances would be expected in the ³¹P MAS NMR spectrum, with the number of peaks corresponding to the number of unique phosphorus environments. The chemical shift anisotropy (CSA), which provides information about the local symmetry of the phosphorus site, can also be determined from the analysis of spinning sideband intensities in a MAS experiment. illinois.edu
Table 1: Expected ³¹P NMR Parameters for Lanthanum Tripotassium Bis(phosphate)
| Parameter | Expected Characteristics | Information Gained |
| Isotropic Chemical Shift (δiso) | Expected in the typical range for orthophosphates, influenced by La³⁺ and K⁺ coordination. | Number of distinct phosphorus sites in the crystal lattice; nature of the cationic environment. |
| Line Width | Potentially broad due to dipolar coupling with neighboring nuclei and possible unresolved coupling to the quadrupolar ¹³⁹La nucleus. nih.gov Magic-angle spinning (MAS) will help to narrow the lines. | Information on structural disorder and nuclear interactions. |
| Chemical Shift Anisotropy (CSA) | The magnitude and symmetry of the CSA tensor will reflect the local symmetry of the PO₄ tetrahedron. A perfectly tetrahedral environment would have a CSA of zero. | Deviations from ideal tetrahedral symmetry of the phosphate groups. |
³⁹K NMR Spectroscopy
Potassium-39 (³⁹K) is the most abundant isotope of potassium (93.1% natural abundance) but is a quadrupolar nucleus (spin I = 3/2) with a low gyromagnetic ratio, which makes it a challenging nucleus to study by NMR. pascal-man.com The interaction of its nuclear quadrupole moment with local electric field gradients (EFGs) within the crystal lattice often leads to very broad NMR signals.
Detailed Research Findings:
In K₃La(PO₄)₂, the ³⁹K NMR spectrum would be highly sensitive to the local symmetry of the potassium sites. The number of distinct potassium environments in the crystal structure would correlate with the number of observed ³⁹K NMR signals. The quadrupolar coupling constant (Cq), a measure of the interaction between the nucleus and the local EFG, can provide valuable information about the geometry and coordination of the K⁺ ions.
Table 2: Expected ³⁹K NMR Parameters for Lanthanum Tripotassium Bis(phosphate)
| Parameter | Expected Characteristics | Information Gained |
| Isotropic Chemical Shift (δiso) | The chemical shift range for ³⁹K is relatively narrow. Shifts are sensitive to the coordination environment and the nature of the counter-ions. | Number and nature of distinct potassium sites. |
| Quadrupolar Coupling Constant (Cq) | Expected to be significant, leading to broad spectral lines. The magnitude will depend on the symmetry of the electric field gradient at the potassium nucleus. | Information on the local symmetry of the potassium sites. Larger Cq values indicate lower symmetry environments. |
| Line Shape | Dominated by second-order quadrupolar broadening, resulting in characteristic powder patterns that can be analyzed to extract NMR parameters. High-field NMR is advantageous for reducing this broadening. researchgate.net | Provides detailed information on the quadrupolar interaction and local structure around the potassium ions. |
¹³⁹La NMR Spectroscopy
Lanthanum-139 (¹³⁹La) NMR is a specialized technique for probing the local environment of lanthanum in materials. The ¹³⁹La nucleus has a high natural abundance (99.9%) but is also a quadrupolar nucleus (spin I = 7/2) with a significant quadrupole moment, which often results in very broad NMR lines. nih.gov
Detailed Research Findings:
There is a lack of specific ¹³⁹La NMR data for Lanthanum tripotassium bis(phosphate) in the literature. Studies on other lanthanum-containing inorganic materials, such as lanthanum fluoride, have shown that ¹³⁹La solid-state NMR can provide valuable structural information despite the challenges. nih.gov The ¹³⁹La chemical shift is very sensitive to the coordination number and the nature of the coordinating ligands (in this case, the oxygen atoms of the phosphate groups).
The large quadrupole moment of ¹³⁹La means that the NMR spectrum will be dominated by the quadrupolar interaction. The analysis of the resulting broad powder pattern can yield the quadrupolar coupling constant and the asymmetry parameter, which are directly related to the symmetry of the La³⁺ coordination sphere. Any distortion from a perfect cubic symmetry around the lanthanum ion will result in a large EFG and a broad signal. nih.gov
Due to the challenges associated with the direct observation of ¹³⁹La NMR, computational methods are often employed to predict the NMR parameters and aid in the interpretation of experimental data. Density Functional Theory (DFT) calculations can provide theoretical values for chemical shifts and quadrupolar coupling constants based on a given crystal structure. nih.gov
Table 3: Expected ¹³⁹La NMR Parameters for Lanthanum Tripotassium Bis(phosphate)
| Parameter | Expected Characteristics | Information Gained |
| Isotropic Chemical Shift (δiso) | ¹³⁹La has a very wide chemical shift range, making it sensitive to subtle changes in the local environment. The shift will depend on the La-O bond distances and the coordination number. | Provides information on the coordination environment of the lanthanum ions. |
| Quadrupolar Coupling Constant (Cq) | Expected to be very large due to the large quadrupole moment of ¹³⁹La, leading to extremely broad spectra. This is the dominant interaction for the ¹³⁹La nucleus. | A direct measure of the electric field gradient at the lanthanum site, providing a sensitive probe of the local symmetry and any distortions in the LaOₓ polyhedron. |
| Line Shape | The spectrum is expected to be a very broad powder pattern, potentially spanning several megahertz. Acquisition may require specialized techniques and very high magnetic fields to resolve spectral features. nih.gov | The shape of the spectrum contains detailed information about the quadrupolar interaction parameters, which are directly related to the local structure and symmetry around the lanthanum nucleus. |
Theoretical and Computational Investigations of Lanthanum Tripotassium Bis Phosphate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of materials. For K₃La(PO₄)₂, DFT calculations offer a microscopic perspective on its behavior.
DFT calculations are instrumental in determining the electronic band structure and the density of states (DOS), which characterize the energy levels that electrons can occupy within the crystal. These calculations reveal the fundamental electronic properties of the material.
The electronic structure of K₃La(PO₄)₂ has been computed using DFT, indicating that it is an insulating material. The calculated band gap for the compound varies depending on the specific functional used in the calculation, a common characteristic of DFT methods. A calculation performed using the Generalized Gradient Approximation (GGA) method predicts a band gap of approximately 4.88 eV. A more advanced calculation incorporating the Hubbard U parameter (GGA+U), which often provides a more accurate description for materials containing lanthanide elements, predicts a larger band gap of 6.27 eV.
The total and partial density of states (PDOS) provide further detail on the contribution of each element to the electronic structure. In the valence band of K₃La(PO₄)₂, the states are primarily dominated by the p-orbitals of oxygen atoms, with some contribution from phosphorus. The conduction band, conversely, is mainly composed of the f-orbitals of lanthanum. This information is critical for understanding the material's response to electronic excitation and its potential as a host for optical applications.
| Computational Method | Calculated Band Gap (eV) |
|---|---|
| GGA | 4.88 |
| GGA+U | 6.27 |
Investigations into the phonon dispersion and vibrational modes of K₃La(PO₄)₂ through theoretical calculations are essential for understanding its lattice dynamics, thermal properties, and structural stability. Phonons, which are quantized modes of vibration, play a critical role in heat transport and electron-phonon interactions.
As of now, specific DFT-based predictions or computational studies detailing the full phonon dispersion curves and a theoretical assignment of vibrational modes for pure, undoped K₃La(PO₄)₂ are not extensively available in peer-reviewed literature. Such calculations would typically reveal the frequencies of vibrational modes at different points in the crystal lattice's Brillouin zone and could be used to predict infrared and Raman spectra, which could then be compared with experimental results for validation. The absence of negative frequency phonons in a calculated dispersion would theoretically confirm the dynamical stability of the crystal structure.
Atomistic simulations are a class of computational methods used to study the behavior of individual atoms to understand the formation and migration of defects within a crystal structure. These defects, such as vacancies, interstitials, and substitutions, can significantly influence a material's properties.
For Lanthanum Tripotassium Bis(phosphate), specific atomistic simulation studies focusing on its intrinsic and extrinsic defect chemistry have not been widely reported. Such studies would be valuable for understanding how the material might accommodate dopant ions, which is relevant to its use as a phosphor host, and for predicting the mechanisms and energetics of defect formation that could impact its performance and stability.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. It provides a detailed view of the dynamic behavior of materials, including ion transport and thermal stability.
MD simulations can be employed to model the movement of ions within the K₃La(PO₄)₂ crystal lattice, which is crucial for applications involving ionic conductivity. These simulations can elucidate the pathways and energy barriers for ion diffusion.
To date, specific molecular dynamics studies detailing the ion transport dynamics and diffusion mechanisms of potassium or other ions within K₃La(PO₄)₂ are not present in the available scientific literature. Such simulations would provide valuable data on the material's potential as an ionic conductor.
The thermal stability of a material is a critical parameter for many applications. MD simulations can predict how a material's structure and properties change with increasing temperature, including identifying phase transitions or decomposition.
While the thermal stability of K₃La(PO₄)₂ doped with various elements has been investigated experimentally, specific predictions of its thermal behavior and stability limits based on molecular dynamics simulations are not currently available in published research. These simulations would complement experimental studies by providing an atomistic understanding of the processes that occur at elevated temperatures.
Based on a comprehensive search of available scientific literature, there is currently no specific research published on the theoretical and computational investigations of Lanthanum tripotassium bis(phosphate) focusing on computational crystallography, the prediction of its hypothetical polymorphs, its surface reconstruction modeling, or computational studies on phosphate (B84403) adsorption and complexation.
Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the topics requested in the outline. The highly specific nature of the query, centered on advanced computational analysis of this particular compound, does not correspond to any publicly accessible research findings.
Future research may explore these areas, but at present, the data required to generate the requested content does not exist in the scientific domain.
Phase Transformations and Stability of Lanthanum Tripotassium Bis Phosphate
High-Temperature Behavior and Thermal Decomposition Mechanisms
No specific data has been found regarding the high-temperature behavior or thermal decomposition mechanisms of Lanthanum tripotassium bis(phosphate).
Pressure-Induced Structural Changes
There is no available information on the structural changes induced by pressure in Lanthanum tripotassium bis(phosphate).
Hydration/Dehydration Kinetics and Structural Implications
Scientific literature does not provide specific details on the hydration and dehydration kinetics of Lanthanum tripotassium bis(phosphate), nor the structural implications of these processes.
Long-Term Material Stability in Controlled Environments
There is a lack of published research on the long-term stability of Lanthanum tripotassium bis(phosphate) in controlled environments.
Advanced Functional Applications and Material Science Perspectives Non Clinical
Luminescence and Photonic Properties Research
The investigation into the luminescent and photonic properties of materials analogous to Lanthanum tripotassium bis(phosphate) reveals a promising platform for developing phosphors and scintillators. The ability of the host lattice to accommodate rare-earth ions without significant structural distortion is key to its functionality.
Doping Strategies with Luminescent Ions (e.g., Ce³⁺, Eu³⁺, Tb³⁺, Yb³⁺)
The optical properties of K₃La(PO₄)₂ can be tailored by introducing specific luminescent ions into the host crystal structure, typically by substituting the Lanthanum (La³⁺) ions. This process, known as doping, creates materials with unique emission characteristics suitable for various applications. The choice of dopant is critical in determining the resulting luminescent properties.
Commonly researched dopants for similar phosphate (B84403) hosts include:
Cerium (Ce³⁺): Doping with Ce³⁺ ions is known to produce materials with fast and efficient luminescence, making them promising for scintillator applications. The emission is dominated by the d-f transition of the Ce³⁺ ions. researchgate.net
Europium (Eu³⁺): Introducing Eu³⁺ ions can lead to distinct photoluminescence, which can be modulated by temperature-induced phase transitions in the host material. This property opens possibilities for applications in optical data encryption and sensing. researchgate.net
Praseodymium (Pr³⁺): Pr³⁺-doped materials exhibit efficient and fast 5d-4f emission. The luminescent characteristics, including spectra and decay kinetics, show a strong dependence on temperature due to crystallographic structural changes in the host lattice. researchgate.net
Terbium (Tb³⁺): Doping with Tb³⁺ ions in various phosphate glasses results in intense phosphorescence with sharp emission peaks, characteristic of the 4f-4f transitions of Tb³⁺. researchgate.net
The concentration of the dopant ion is a crucial parameter that must be optimized. Increasing the dopant concentration can enhance emission intensity up to a certain point, after which concentration quenching—a process where excess dopant ions interact and reduce luminescence efficiency—occurs. ias.ac.in Furthermore, co-doping with non-luminescent ions like Gadolinium (Gd³⁺) or Lutetium (Lu³⁺) can sometimes enhance the emission intensity by distorting the local symmetry around the primary luminescent ion. mdpi.com
Photoluminescence Excitation and Emission Mechanisms
The photoluminescent behavior of doped Lanthanum tripotassium bis(phosphate) is governed by the electronic transitions within the dopant ions, which are excited by an external light source.
In hosts doped with ions like Ce³⁺ or Pr³⁺, the luminescence mechanism typically involves interconfigurational 5d-4f transitions. researchgate.netresearchgate.net Upon excitation with ultraviolet (UV) or vacuum ultraviolet (VUV) radiation, an electron from the ground 4f state is promoted to the higher energy 5d state. The subsequent relaxation of this electron back to the 4f state results in the emission of a photon. This process is characterized by:
Broad Emission Bands: The 5d orbitals are sensitive to the local crystal field environment, leading to broad emission bands.
Fast Decay Times: The 5d-4f transition is an allowed transition, resulting in short luminescence lifetimes, often in the nanosecond range, which is highly desirable for applications requiring fast timing, such as scintillators. mdpi.com
For dopants like Eu³⁺ and Tb³⁺, the emission originates from intra-configurational 4f-4f transitions. researchgate.netresearchgate.net These transitions are shielded from the crystal field by outer electrons, resulting in very sharp and narrow emission lines. While these transitions are often parity-forbidden, leading to longer decay times compared to 5d-4f transitions, their distinct emission spectra are valuable for applications in lighting and displays. For instance, Eu³⁺-doped phosphors typically show strong red emission. researchgate.net
The efficiency of the host-to-dopant energy transfer is also a critical factor. In many cases, the host lattice absorbs the excitation energy and then efficiently transfers it to the luminescent dopant ions, which then emit light. researchgate.net
Table 1: Luminescent Properties of Doped Phosphate Materials
| Dopant Ion | Host Material Analogue | Excitation Mechanism | Emission Characteristics | Typical Decay Time |
|---|---|---|---|---|
| Ce³⁺ | K₃Lu(PO₄)₂ | 5d-4f interconfigurational transition | Broad d-f emission bands | Fast (<30 ns) |
| Pr³⁺ | K₃Lu(PO₄)₂ | 5d-4f interconfigurational transition | Efficient and fast 5d-4f emission | Fast (~26 ns) |
| Eu³⁺ | KAl(SO₄)₂ | 4f-4f intraconfigurational transition | Sharp emission lines (e.g., ~614 nm) | Longer (microseconds to milliseconds) |
| Tb³⁺ | NaPO₃-Al(PO₃)₃ glass | 4f-4f intraconfigurational transition | Sharp peaks (~490, 540, 590, 620 nm) | Longer (milliseconds) |
Scintillation Properties and Radiation Detection Potential
Scintillators are materials that emit light when exposed to ionizing radiation, forming the basis of many radiation detectors. The properties of fast decay time and high light output make certain doped phosphate materials, such as Ce³⁺-doped K₃Lu(PO₄)₂, a close analogue to K₃La(PO₄)₂, promising candidates for scintillation applications. researchgate.net
The scintillation process involves three main stages:
Absorption: High-energy radiation (e.g., gamma rays, X-rays) is absorbed by the material, creating a cascade of electron-hole pairs.
Energy Transfer: The energy from these charge carriers is transferred to the luminescent centers (dopant ions).
Luminescence: The excited dopant ions relax by emitting photons, typically in the visible or UV range.
For a material to be an effective scintillator, it must possess several key characteristics:
High Light Yield: A large number of photons should be produced per unit of absorbed energy (photons/MeV). Lanthanum halide scintillators, for example, are known for their very high light yields. researchgate.net
Fast Response: A short scintillation decay time is crucial for applications that require high count rates and precise timing. researchgate.net
Good Energy Resolution: The ability to distinguish between different radiation energies is critical. This is often linked to a high light yield and a linear response of light output with radiation energy. researchgate.net
High Density and Effective Atomic Number (Zeff): These properties increase the probability of radiation interaction, making the detector more efficient.
Research on Ce³⁺-activated K₃Lu(PO₄)₂ has shown that it is a promising fast and efficient scintillator, where the scintillation is based on the radiative recombination of electron-hole pairs via the Ce³⁺ ions. researchgate.net Similarly, Pr³⁺-doped materials are also investigated for their potential in scintillation due to their fast 5d-4f emission. univr.it
Ionic Conductivity and Solid Electrolyte Research
Beyond photonics, the crystal structure of Lanthanum tripotassium bis(phosphate) suggests potential for applications as a solid-state ionic conductor. Solid electrolytes are crucial components in various electrochemical devices, including batteries and sensors. Their primary function is to facilitate the transport of ions while remaining electronically insulating.
Investigations into Potassium and Lanthanum Ion Diffusion
The mobility of ions within the crystal lattice is the basis for ionic conductivity. In K₃La(PO₄)₂, the potential mobile species are primarily potassium (K⁺) ions and, to a lesser extent, lanthanum (La³⁺) ions. The larger size and lower charge of K⁺ ions generally make them more mobile than the smaller, more highly charged La³⁺ ions.
Research into related polyanionic compounds for K-ion batteries has highlighted the importance of an open three-dimensional structural framework to accommodate the large K⁺ ions and facilitate their diffusion. kaist.ac.kr The diffusion of ions in a solid is a thermally activated process, meaning that conductivity increases with temperature. The rate of diffusion is influenced by several factors, including the availability of vacant sites in the lattice and the size of the "bottlenecks" or pathways through which the ions must move.
While direct measurements of ion diffusion coefficients in K₃La(PO₄)₂ are not widely reported, studies on analogous systems provide insight. For instance, doping strategies in other phosphate materials have been shown to enhance ion diffusion kinetics by creating vacancies or enlarging the diffusion pathways. researchgate.net The movement of K⁺ ions can be driven by a concentration gradient or an applied electric field. In some cases, a diffusion potential can be established, which can drive the transport of other species. researchgate.net
Structure-Property Relationships Governing Ion Transport
The ionic conductivity of a crystalline material is intrinsically linked to its crystal structure. In materials with the NASICON (Na Super Ionic Conductor) structure, which is common among phosphate-based electrolytes, conductivity is facilitated by a 3D network of corner-sharing PO₄ tetrahedra and MO₆ octahedra (where M is a metal). pkusz.edu.cn This framework creates interconnected pathways or channels for ion migration.
Key structural features that govern ion transport include:
Dimensionality of Conduction Pathways: The arrangement of polyhedra can create one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) diffusion pathways. 3D pathways are generally preferred as they provide more isotropic and efficient ion transport. pkusz.edu.cn
Lattice Defects: The presence of point defects, such as vacancies or interstitial ions, is fundamental to ion transport. Ions typically move by hopping from an occupied site to a vacant neighboring site. pkusz.edu.cn Doping with aliovalent cations (ions with a different charge) is a common strategy to intentionally introduce defects and increase the concentration of mobile charge carriers.
Size of Diffusion Channels: The size of the channels or "bottlenecks" between adjacent sites must be large enough to accommodate the mobile ion. Substituting smaller framework cations with larger ones can sometimes expand these channels, lowering the activation energy for ion hopping and thereby increasing conductivity. pkusz.edu.cn
For K₃La(PO₄)₂, the specific arrangement of the PO₄ tetrahedra and the coordination environment around the K⁺ and La³⁺ ions would determine the nature of the diffusion pathways. A detailed structural analysis, such as that provided by X-ray diffraction, combined with impedance spectroscopy to measure conductivity, would be necessary to fully elucidate the structure-property relationships governing ion transport in this specific compound.
Table 2: Factors Influencing Ionic Conductivity in Phosphate-Based Materials
| Structural Factor | Description | Effect on Ion Transport | Example Strategy |
|---|---|---|---|
| Crystal Framework | The 3D arrangement of polyhedra (e.g., PO₄, MO₆) | Creates pathways for ion diffusion. Open frameworks are desirable. | Synthesizing materials with NASICON-type structures. |
| Point Defects | Vacancies or interstitial ions within the lattice. | Provide the mechanism for ion hopping (vacancy or interstitial mechanism). | Aliovalent doping to create charge-compensating vacancies. |
| Size of Mobile Ion | The ionic radius of the conducting species (e.g., K⁺). | Larger ions require wider diffusion pathways. | Focus on host structures known to accommodate large ions. |
| Bottleneck Size | The minimum cross-sectional area of the diffusion pathway. | A larger bottleneck size reduces the activation energy for ion hopping. | Isovalent substitution with larger framework cations. |
Catalytic Activity Investigations
There is no specific research documented in the provided search results detailing the investigation of Lanthanum tripotassium bis(phosphate) as a catalyst. While studies exist for simpler lanthanum phosphate (LaPO₄) and various other metal phosphate compounds in catalytic applications, this research does not extend to the more complex K₃La(PO₄)₂. scispace.com
Surface Chemistry and Active Site Characterization
No studies were found that characterize the surface chemistry or catalytic active sites of K₃La(PO₄)₂. Such characterization is contingent on the material being identified as a potential catalyst, which does not appear to be the case in the current literature.
Performance in Model Catalytic Reactions
There is no available data on the performance of Lanthanum tripotassium bis(phosphate) in any model catalytic reactions.
Integration in Advanced Composite Materials
Interactions and Reactivity Studies of Lanthanum Tripotassium Bis Phosphate
Surface Chemistry and Adsorption Phenomena
Specific research on the surface chemistry and adsorption characteristics of Lanthanum tripotassium bis(phosphate) is not extensively documented. However, its behavior can be inferred from the well-established chemistry of lanthanum-based materials and phosphate (B84403) compounds. The surface is expected to feature exposed lanthanum (La³⁺) cations and phosphate (PO₄³⁻) anions, which would govern its interactive properties.
Based on related lanthanum compounds, several adsorption mechanisms can be proposed for the surface of K₃La(PO₄)₂.
Interactive Data Table: Potential Adsorption Mechanisms on K₃La(PO₄)₂ Surface
| Mechanism | Interacting Surface Site | Adsorbate Type | Description |
| Lewis Acid-Base Interaction | Lanthanum (La³⁺) ions | Anions, molecules with lone pairs (e.g., F⁻, OH⁻) | The electron-deficient La³⁺ site acts as a Lewis acid, accepting an electron pair from the adsorbate (Lewis base). |
| Ligand Exchange | Surface hydroxyls (La-OH), Phosphate groups (PO₄³⁻) | Anions (e.g., arsenate, fluoride) | Anions from a solution can directly replace hydroxyl or phosphate groups on the material's surface. |
| Electrostatic Attraction | Charged surface sites | Oppositely charged ions or polar molecules | Depending on the pH, the surface can acquire a net positive or negative charge, attracting counter-ions from a solution. |
| Hydrogen Bonding | Phosphate oxygen atoms, surface hydroxyls | Molecules with H-donor groups (e.g., H₂O, amines) | The oxygen atoms on the surface can act as hydrogen bond acceptors. |
Chemical Stability in Various Solvent Systems
Direct experimental data on the solubility and stability of K₃La(PO₄)₂ in various organic or inorganic solvents are limited. Its behavior in aqueous systems is expected to be complex due to the nature of its constituent ions. The compound is formed from a highly soluble salt, tripotassium phosphate (K₃PO₄), and a highly insoluble salt, lanthanum phosphate (LaPO₄).
In aqueous solutions, K₃La(PO₄)₂ is likely to undergo incongruent dissolution, meaning it may not dissolve uniformly but rather decompose into its constituent ions or other compounds. The dissolution process would yield K⁺, La³⁺, and PO₄³⁻ ions. However, due to the very low solubility of lanthanum phosphate (Ksp ≈ 2.0 x 10⁻²⁶), the concentration of free La³⁺ and PO₄³⁻ ions would be minimal, and precipitation of LaPO₄ is highly probable.
The stability is critically dependent on the pH of the solvent system.
Acidic Conditions: In acidic solutions, the phosphate ions (PO₄³⁻) would be protonated to form HPO₄²⁻, H₂PO₄⁻, and eventually phosphoric acid (H₃PO₄). ucsd.edu This shift in equilibrium would increase the solubility of the lanthanum phosphate component, leading to greater dissolution of the parent compound.
Neutral to Alkaline Conditions: In neutral or alkaline solutions, lanthanum phosphate remains highly insoluble. Furthermore, La³⁺ ions can hydrolyze to form lanthanum hydroxide (B78521) (La(OH)₃), which is also very insoluble. The reactivity of phosphate esters is known to be influenced by pH, and similar principles apply to inorganic phosphates where the charge state of the phosphate group changes significantly with pH. ucsd.educhemrxiv.orgacs.org
Due to these competing equilibria, the stability of K₃La(PO₄)₂ in aqueous media is expected to be low, with a tendency to decompose into more stable, insoluble lanthanum species like LaPO₄ or La(OH)₃.
Interaction with Gaseous Atmospheres
Lanthanum tripotassium bis(phosphate) exhibits high thermal stability, which suggests a low reactivity with common gaseous atmospheres at both ambient and elevated temperatures. Its synthesis via solid-state reaction requires high-temperature calcination, often in an air atmosphere, without decomposition. bohrium.comias.ac.in This inherent stability is a key property for its use in high-temperature applications like solid-state lighting phosphors. acs.orgresearchgate.net
Studies on the phase equilibria of the LaPO₄–K₃PO₄ system have provided precise data on its thermal behavior. researchgate.netresearchgate.net
Data Table: Thermal Properties of K₃La(PO₄)₂
| Property | Temperature (°C) | Atmosphere | Notes |
| Polymorphic Transition | 1215 | Air | Reversible transition from low-temperature monoclinic phase to high-temperature hexagonal structure. researchgate.netresearchgate.net |
| Incongruent Melting Point | 1500 | Air | Decomposes upon melting. researchgate.netresearchgate.net |
| Synthesis Temperature | 1100 - 1350 | Air / Reducing | Typical temperature range for solid-state synthesis to ensure complete reaction and crystallization. nih.gov |
The data indicates that K₃La(PO₄)₂ is stable in air up to at least 1200°C. Its high melting and transition temperatures imply strong ionic and covalent bonding within the crystal lattice, making it resistant to reaction with atmospheric oxygen, nitrogen, or carbon dioxide under typical processing conditions. In specific applications, such as the synthesis of Eu²⁺-doped phosphors, a reducing atmosphere (e.g., N₂/H₂) is used, which the K₃La(PO₄)₂ host lattice withstands without decomposition. acs.org
Solid-State Reactivity with Other Inorganic Compounds
The primary context for studying the solid-state reactivity of K₃La(PO₄)₂ is its synthesis and its function as a phosphor host. It is formed as the sole intermediate compound in the binary system between lanthanum orthophosphate (LaPO₄) and tripotassium phosphate (K₃PO₄). researchgate.netresearchgate.net
The synthesis of K₃La(PO₄)₂ is a clear example of its solid-state reactivity. It is typically prepared by heating a stoichiometric mixture of precursor materials.
Data Table: Typical Solid-State Synthesis Reactions for K₃La(PO₄)₂
| Reactants | Reaction Equation | Typical Temperature |
| Lanthanum Oxide, Potassium Carbonate, Diammonium Phosphate | La₂O₃ + 3K₂CO₃ + 4(NH₄)₂HPO₄ → 2K₃La(PO₄)₂ + 3CO₂↑ + 8NH₃↑ + 6H₂O↑ | >1100°C |
| Lanthanum Phosphate, Tripotassium Phosphate | LaPO₄ + K₃PO₄ → K₃La(PO₄)₂ | >1100°C |
The compound's reactivity is further demonstrated by its ability to incorporate various dopant ions into its crystal structure to create phosphors. In these reactions, a small amount of another inorganic compound, typically a rare-earth oxide, is mixed with the precursors. During high-temperature sintering, the dopant ions diffuse into the K₃La(PO₄)₂ lattice, usually substituting for La³⁺ ions. This process demonstrates the solid-state reactivity of K₃La(PO₄)₂ with various metal oxides and its ability to form solid solutions or substituted compounds. nih.govacs.org For instance, co-doping with ions like Tb³⁺ and Eu³⁺ has been achieved to create white-emitting phosphors, indicating the lattice is amenable to complex substitutions. nih.gov
Furthermore, thermochemical studies show that K₃La(PO₄)₂ phases are thermodynamically stable with respect to the parent binary phosphates, K₃PO₄ and LaPO₄, confirming their favorable formation in solid-state systems. researchgate.net
Future Research Directions and Unexplored Avenues for Lanthanum Tripotassium Bis Phosphate
Synthesis of Nanostructured and Low-Dimensional Forms
The future synthesis of K₃La(PO₄)₂ is geared towards the fabrication of nanostructured and low-dimensional forms to harness the unique properties that emerge at the nanoscale. While combustion and solid-state reaction methods have been successful in producing nanophosphors, the exploration of more controlled synthesis techniques is a key area of future research.
Hydrothermal and solvothermal methods offer promising routes to obtaining one-dimensional (1D) nanostructures such as nanowires, nanorods, and nanotubes. These methods allow for precise control over reaction parameters like temperature, pressure, and solvent composition, which can influence the morphology and crystallinity of the final product. For instance, systematic synthesis of lanthanide phosphate (B84403) nanocrystals with controllable 0D (spherelike), 1D (rodlike), and 2D (polygonlike) structures has been achieved through hydrothermal methods using mixed solvents. nih.gov The synthesis of lanthanum phosphate-carbon nanoparticles with diameters ranging from 30 to 40 nm has also been demonstrated using a simple hydrothermal technique. rsc.org The exploration of similar approaches for K₃La(PO₄)₂ could lead to materials with anisotropic optical and electronic properties, making them suitable for applications in polarized light emitters and advanced sensors.
Moreover, template-assisted synthesis, where a pre-existing nanostructure is used as a scaffold, could be employed to create complex and well-defined K₃La(PO₄)₂ architectures. The development of these advanced synthesis strategies will be crucial for tailoring the material's properties for specific technological applications.
Exploration of Novel Doping Elements and Co-Doping Strategies
The luminescent properties of K₃La(PO₄)₂ are primarily dictated by the introduction of dopant ions, typically lanthanides, which act as activation centers. Future research will focus on exploring a wider range of doping elements and sophisticated co-doping strategies to enhance and tailor the material's optical response.
While doping with lanthanide ions such as Eu³⁺, Tb³⁺, and Sm³⁺ has been well-studied, the investigation of non-lanthanide ions as dopants or co-dopants presents a fertile ground for new discoveries. frontiersin.org For example, co-doping with alkali metal ions like Li⁺, Na⁺, and K⁺ has been shown to enhance the luminescence intensity in other phosphate phosphors by creating a local distortion of the crystal field around the activator ion, which can increase the probability of radiative transitions. researchgate.netfrontiersin.org The introduction of transition metal ions could also be explored to induce novel luminescent properties or to act as sensitizers, transferring energy to the lanthanide activators.
Furthermore, advanced co-doping strategies involving multiple lanthanide ions will continue to be a major research focus. The goal is to achieve efficient energy transfer between a sensitizer (B1316253) ion (which absorbs the excitation energy) and an activator ion (which emits light), leading to enhanced luminescence quantum efficiency. nih.gov Understanding and controlling these energy transfer mechanisms at the atomic level will be key to designing highly efficient phosphors for applications in solid-state lighting and displays.
Advanced Characterization Techniques for Dynamic Processes
To gain a deeper understanding of the structure-property relationships in K₃La(PO₄)₂, the application of advanced characterization techniques capable of probing dynamic processes is essential. While conventional techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM) provide valuable static information, they are often insufficient to capture the intricate dynamic behaviors that govern the material's performance.
In-situ XRD is a powerful technique for studying phase transitions and structural changes in real-time as a function of temperature or pressure. researchgate.netscientific.netacs.org Applying this technique to K₃La(PO₄)₂ would allow researchers to directly observe the crystallographic transformations that can occur upon heating or cooling, providing crucial insights into the material's thermal stability and the mechanisms of phase transitions. researchgate.netscientific.netacs.org
Time-resolved laser spectroscopy is another critical tool for investigating the dynamics of energy transfer and luminescence decay. sci-hub.seoptica.orgrsc.org By using ultra-short laser pulses to excite the material and monitoring the subsequent emission with high temporal resolution, it is possible to map out the pathways of energy migration between different ions and to determine the rates of radiative and non-radiative decay processes. sci-hub.seoptica.orgrsc.org This information is vital for optimizing the composition and structure of K₃La(PO₄)₂ phosphors for maximum luminescence efficiency.
Theoretical Prediction of Novel Properties
First-principles calculations and theoretical modeling are poised to play an increasingly important role in guiding the experimental design and discovery of new properties in K₃La(PO₄)₂. Computational methods, such as Density Functional Theory (DFT), can be used to predict the electronic band structure, optical properties, and defect chemistry of materials with a high degree of accuracy. globethesis.comnih.govresearchgate.netosti.govmetu.edu.tr
For K₃La(PO₄)₂, theoretical studies could be employed to:
Predict the effect of different dopants and co-dopants on the electronic structure and luminescent properties. This would enable a more rational and efficient approach to the design of novel phosphors with desired emission characteristics.
Investigate the mechanisms of phase transitions and their impact on the material's properties.
Screen for novel and potentially unexpected properties, such as ferroelectricity or catalytic activity.
By combining theoretical predictions with experimental validation, researchers can accelerate the pace of discovery and gain a more fundamental understanding of the factors that govern the behavior of this complex material.
Potential for New Material Design Concepts
The unique properties of K₃La(PO₄)₂, particularly when appropriately nanostructured and doped, open up a wide range of possibilities for its incorporation into new and innovative material design concepts.
In the field of solid-state lighting , the development of highly efficient and color-tunable K₃La(PO₄)₂ phosphors could lead to the creation of next-generation light-emitting diodes (LEDs) with improved color rendering and energy efficiency.
For biomedical applications , lanthanide-doped nanoparticles are being explored for use in bioimaging, sensing, and therapy. vu.ltresearchgate.netnih.gov K₃La(PO₄)₂ nanoparticles, with their stable luminescence and potential for surface functionalization, could be designed as probes for in-vivo imaging or as carriers for targeted drug delivery.
Furthermore, the unique optical properties of doped K₃La(PO₄)₂ could be harnessed for applications in security and anti-counterfeiting . For instance, materials that exhibit specific luminescent responses to different stimuli (e.g., temperature, pressure, or specific wavelengths of light) could be incorporated into security inks or tags for authentication purposes. The development of K₃Lu(PO₄)₂:Eu³⁺ phosphors for data encryption based on temperature-induced photoluminescence modulation highlights the potential in this area. researchgate.net
The future of Lanthanum tripotassium bis(phosphate) research is bright, with numerous avenues for exploration that could lead to significant scientific and technological advancements. By focusing on controlled synthesis, innovative doping strategies, advanced characterization, and theoretical modeling, the full potential of this versatile material can be realized, paving the way for its use in a wide array of cutting-edge applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
